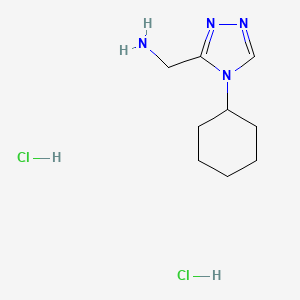

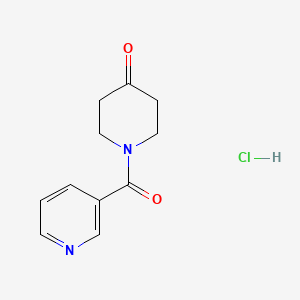

![molecular formula C5H11Cl2N3S2 B3095984 {2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride CAS No. 1269378-89-3](/img/structure/B3095984.png)

{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride

Descripción general

Descripción

“{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride” is a chemical compound that contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . The compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

The compound is used in the synthesis of novel compounds. For instance, it is used in the initial synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, which is then used in the alkylation of 7-mercapto-4-methylcoumarin to obtain the novel compound 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin .

Fluorescent Probes

Derivatives of the compound have found broad applications as fluorescent probes . These probes are used in various fields of science, including biology and chemistry, for detecting and measuring cellular processes.

Food Additives

The compound’s derivatives are also used as food additives . They are added to food to improve its taste, appearance, or other qualities.

Polymer Chemistry

In polymer chemistry, the compound’s derivatives are used . Polymers with these derivatives can have improved properties, such as increased strength or durability.

Anticancer Properties

Compounds possessing the thiadiazole fragment, which is present in “{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride”, have shown anticancer properties .

Antimicrobial Properties

Thiadiazole derivatives have also demonstrated antimicrobial properties . They can be used to fight against various types of bacteria and fungi.

Antiepileptic Properties

Thiadiazole derivatives have shown antiepileptic properties . They can be used in the treatment of epilepsy, a neurological disorder marked by sudden recurrent episodes of sensory disturbance.

Urease Inhibitor Activities

Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which can be synthesized from “{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride”, have been evaluated in vitro for their urease inhibitor activities . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibitors are used in the treatment of various diseases, including peptic ulcers and urinary tract infections.

Direcciones Futuras

The future directions for the study of “{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and potential bioactivities. Given the diverse bioactivities of thiadiazole derivatives, these compounds may have potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to inhibit replication of both bacterial and cancer cells , suggesting that this compound may also target cellular replication processes.

Mode of Action

It is suggested that similar compounds may form a hydrogen bond with the active centers of the cell constituents through the azomethine group (>c=n-), resulting in interference with normal cell processes .

Biochemical Pathways

Similar 1,3,4-thiadiazol derivatives have been reported to disrupt processes related to dna replication , suggesting that this compound may also affect DNA replication pathways.

Result of Action

Similar 1,3,4-thiadiazole derivatives have been reported to inhibit replication of both bacterial and cancer cells , suggesting that this compound may also have similar inhibitory effects.

Action Environment

The synthesis of similar compounds has been reported to be influenced by the choice of base and solvent , suggesting that the action of this compound may also be influenced by environmental conditions.

Propiedades

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2.2ClH/c1-4-7-8-5(10-4)9-3-2-6;;/h2-3,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPPYEIVUWTJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/structure/B3095902.png)

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride](/img/structure/B3095918.png)

![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095944.png)

![[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3095953.png)

![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3095955.png)

![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3095975.png)

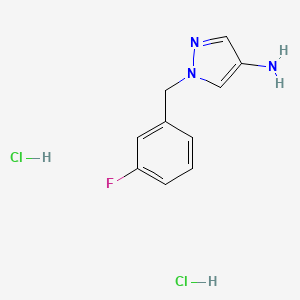

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3095982.png)

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/structure/B3095983.png)